molecular formula C11H12O3 B11905003 5-Methylchroman-3-carboxylic acid

5-Methylchroman-3-carboxylic acid

Cat. No.: B11905003
M. Wt: 192.21 g/mol
InChI Key: OVKHYMQHBDXPQA-UHFFFAOYSA-N
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Description

5-Methylchroman-3-carboxylic acid is an organic compound belonging to the class of chromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring This compound is characterized by the presence of a methyl group at the 5th position and a carboxylic acid group at the 3rd position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchroman-3-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized chromans.

Mechanism of Action

The mechanism of action of 5-Methylchroman-3-carboxylic acid involves its interaction with various molecular targets:

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-10-9(7)5-8(6-14-10)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13)

InChI Key

OVKHYMQHBDXPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(COC2=CC=C1)C(=O)O

Origin of Product

United States

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